molecular formula C7H12ClN B3003676 (1R)-1-Cyclobutylprop-2-yn-1-amine;hydrochloride CAS No. 2408938-18-9

(1R)-1-Cyclobutylprop-2-yn-1-amine;hydrochloride

Cat. No.: B3003676
CAS No.: 2408938-18-9
M. Wt: 145.63
InChI Key: QRXIXTBDYXWNPB-FJXQXJEOSA-N
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Description

(1R)-1-Cyclobutylprop-2-yn-1-amine;hydrochloride is a chemical compound with a unique structure that includes a cyclobutyl ring and a prop-2-yn-1-amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-Cyclobutylprop-2-yn-1-amine;hydrochloride typically involves the reaction of cyclobutylmethylamine with propargyl bromide under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as described above. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

(1R)-1-Cyclobutylprop-2-yn-1-amine;hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of the corresponding amine or alcohol.

    Substitution: Formation of substituted amines or amides.

Scientific Research Applications

(1R)-1-Cyclobutylprop-2-yn-1-amine;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems and its interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1R)-1-Cyclobutylprop-2-yn-1-amine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (1R,2S)-2-Phenylcyclopropanaminium: A compound with a similar cyclopropane structure, used as a monoamine oxidase inhibitor.

    (1R,2R)-2-(Aminomethyl)cyclobutan-1-ol hydrochloride: Another cyclobutane derivative with applications in organic synthesis and enzyme kinetics studies.

Uniqueness

(1R)-1-Cyclobutylprop-2-yn-1-amine;hydrochloride is unique due to its combination of a cyclobutyl ring and a prop-2-yn-1-amine group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(1R)-1-cyclobutylprop-2-yn-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N.ClH/c1-2-7(8)6-4-3-5-6;/h1,6-7H,3-5,8H2;1H/t7-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRXIXTBDYXWNPB-FJXQXJEOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC(C1CCC1)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C#C[C@@H](C1CCC1)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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